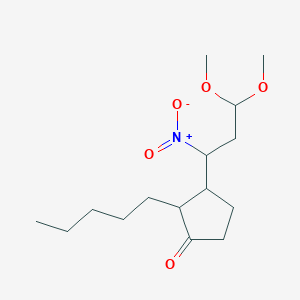
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is a chemical compound with the molecular formula C15H27NO5. It is a derivative of cyclopentanone and is characterized by the presence of a nitropropyl group and two methoxy groups attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the nitropropyl and methoxy groups. One common method involves the nitration of cyclopentanone followed by alkylation with 3,3-dimethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-ethylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-methylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-butylcyclopentan-1-one
Uniqueness
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89706-91-2 |
|---|---|
Formule moléculaire |
C15H27NO5 |
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
3-(3,3-dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H27NO5/c1-4-5-6-7-12-11(8-9-14(12)17)13(16(18)19)10-15(20-2)21-3/h11-13,15H,4-10H2,1-3H3 |
Clé InChI |
JOGGLIKPQMTCGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(CCC1=O)C(CC(OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
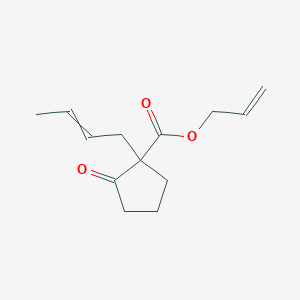
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
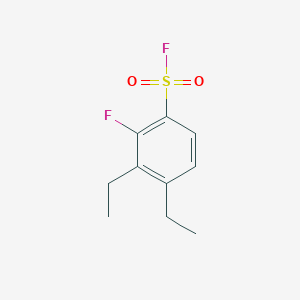

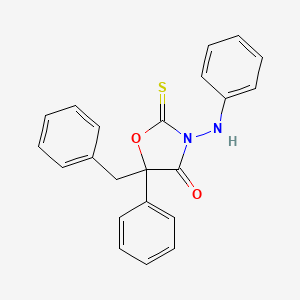
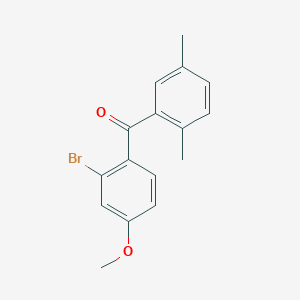
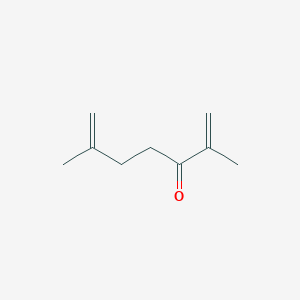
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
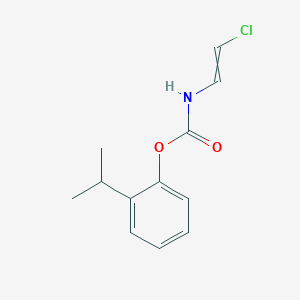
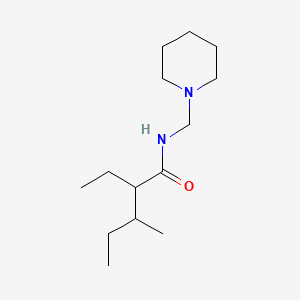
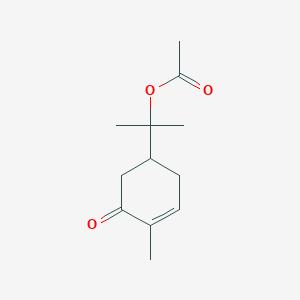
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
